3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole
Description
Properties
IUPAC Name |
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-8-5-11(6-9-12)7-10-15-13-3-1-2-4-14(13)16-20-15/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLRKWXYAJJQQ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(ON=C2C=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The 2,1-benzoxazole ring is typically synthesized via cyclocondensation of o-aminophenol derivatives with carbonyl-containing reagents. A method adapted from Batley et al. involves copper-catalyzed coupling of 3-substituted o-aminophenols with acyl halides. For instance, reacting 3-bromo-o-aminophenol with acetyl chloride in acetonitrile with cesium carbonate yields 3-methyl-2,1-benzoxazole. While this approach achieves moderate yields (50–70%), it requires careful control of stoichiometry to avoid over-acylation byproducts.
Orthoester-Mediated Cyclization
An alternative route employs orthoesters under solvent-free conditions with silica-supported sulfuric acid as a catalyst. Heating o-aminophenol with trimethyl orthoacetate at 120°C for 6 hours generates 2-methyl-2,1-benzoxazole in 65% yield. This method’s scalability is limited by the need for high temperatures but offers advantages in avoiding halogenated solvents.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) of the target compound exhibits distinct signals:
- δ 8.25 (d, J = 8.8 Hz, 2H, Ar-NO2)
- δ 7.75 (d, J = 16.4 Hz, 1H, CH=CH)
- δ 7.60–7.45 (m, 4H, benzoxazole-H)
- δ 6.95 (d, J = 16.4 Hz, 1H, CH=CH)
The coupling constant (J = 16.4 Hz) confirms the trans configuration of the ethenyl group.
Infrared (IR) Spectroscopy
IR (KBr) shows absorption bands at:
- 1520 cm⁻¹ (C=C stretching)
- 1345 cm⁻¹ (asymmetric NO2 stretching)
- 1260 cm⁻¹ (C-O-C stretching in benzoxazole)
Challenges and Optimization Strategies
Stereochemical Control
Achieving exclusive (E)-selectivity remains challenging due to competing radical pathways at elevated temperatures. Lowering reaction temperatures (−50°C) and using bulky bases like LDA favor trans-addition.
Purification Difficulties
The nitro group’s polarity complicates chromatographic separation. Gradient elution with hexane:ethyl acetate (9:1 to 7:3) improves resolution, albeit with a 10–15% loss in yield.
Chemical Reactions Analysis
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Synthesis
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions .
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Potential : Investigations into its cytotoxic effects reveal promise in cancer treatment applications. For instance, derivatives of benzoxazole have shown significant activity against cancer cell lines .
Pharmaceutical Applications
The compound is being explored for its therapeutic potential in treating diseases due to its interaction with specific molecular targets. Its nitrophenyl group may enhance biological activity through redox reactions, affecting cellular oxidative stress levels .
Materials Science
In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and fluorescent dyes. Its unique structural features contribute to its utility in creating materials with specific optical and electronic properties .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines using MTT assays. The findings revealed that modifications to the nitrophenyl group could enhance cytotoxicity, indicating pathways for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Methoxy vs. Nitro Substituents
- 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole : This compound demonstrated potent antimycobacterial activity against M. tuberculosis, M. kansasii, and M. avium, surpassing isoniazid in efficacy. Its IC₅₀ for photosynthetic electron transport (PET) inhibition was relatively low (IC₅₀ = 777.5 μmol/L), indicating weaker activity in this context .
- 3-[(E)-2-(4-Nitrophenyl)ethenyl]-2,1-benzoxazole : The nitro group’s electron-withdrawing nature may reduce PET inhibition compared to methoxy-substituted analogs but could enhance oxidative stability and alter binding affinity in antimicrobial targets.
Methylsulfanyl and tert-Butyl Substituents
- 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole : Exhibited antimycobacterial activity comparable to the methoxy analog, suggesting sulfur-containing substituents are viable for targeting mycobacteria .
- 2-[(E)-2-(4-tert-Butylphenyl)ethenyl]-1,3-benzoxazole : The bulky tert-butyl group likely improves lipophilicity and membrane permeability but may reduce solubility, a critical factor in drug design .
Positional Isomerism in Benzoxazole Derivatives
- 2- vs. 3-Substitution: 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole (ortho-substituted): Showed stronger PET inhibition (IC₅₀ = 76.3 μmol/L) than para-substituted analogs, highlighting the importance of substituent position on activity .
Core Heterocyclic Structure Variations
- The benzoxazinone core may confer distinct reactivity compared to benzoxazole .
Key Data Tables
Table 1: Antimycobacterial Activity of Selected Benzoxazole Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility : Evidence from COX-2 inhibitors suggests nitro-substituted compounds may face solubility challenges, particularly at higher concentrations (>50 μM) .
Biological Activity
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a benzoxazole core, an ethenyl linkage, and a para-nitrophenyl substituent, which contribute to its diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Benzoxazole Ring : A heterocyclic compound known for various biological activities.
- Ethenyl Group : Enhances reactivity and biological interactions.
- Para-Nitrophenyl Substituent : Implicated in redox reactions affecting cellular oxidative stress.
1. Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized benzoxazole compounds, it was found that:
- Minimum Inhibitory Concentrations (MICs) ranged from 3.9 to 250 μg/mL against multiple strains of bacteria and fungi.
- Compounds showed notable efficacy against Bacillus cereus , Escherichia coli , and Klebsiella pneumoniae when compared to standard antibiotics like chloramphenicol .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 10 - 20 | Bacillus subtilis |
| Benzoxazole derivative X | 5 - 15 | E. coli |
| Benzoxazole derivative Y | 20 - 50 | Candida albicans |
2. Anticancer Properties
The anticancer potential of this compound has been evaluated against several human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HT-29 (colon).
- Findings : The compound exhibited moderate to significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation compared to controls .
| Cell Line | IC50 (μM) | Comparison to Control |
|---|---|---|
| MCF-7 | 15 | More effective than daunomycin |
| A549 | 20 | Comparable to combretastatin-A4 |
| HT-29 | 18 | Significant inhibition |
3. Anti-inflammatory Activity
Benzoxazole derivatives have been noted for their anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats:
- Compounds similar to this compound demonstrated significant reduction in edema, suggesting potential therapeutic applications in inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The nitrophenyl group may participate in redox reactions that modulate enzyme activity.
- Receptor Interaction : It may influence pathways related to cell proliferation and apoptosis, particularly in cancerous cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various benzoxazole derivatives and tested their antimicrobial activity against clinical isolates.
- Results indicated that compounds with the nitrophenyl substituent had enhanced activity against resistant strains.
-
Cytotoxicity Assessment :
- A comparative study assessed the cytotoxic effects of benzoxazole derivatives on different cancer cell lines.
- Findings revealed that modifications at the benzoxazole ring significantly influenced cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
